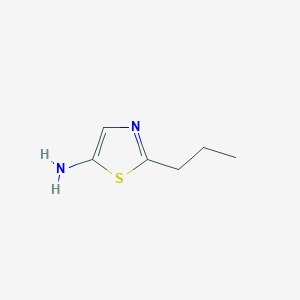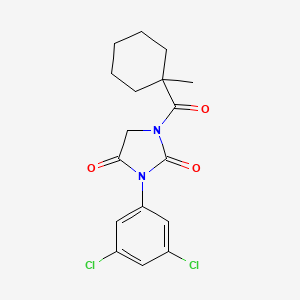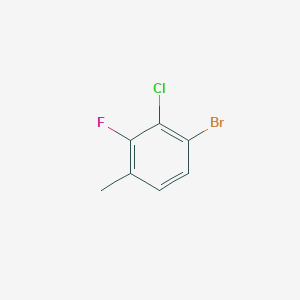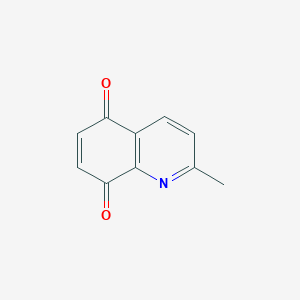
5,8-Quinolinedione, 2-methyl-
概要
説明
5,8-Quinolinedione, 2-methyl-: is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline ring system with two carbonyl groups at positions 5 and 8, and a methyl group at position 2. The quinolinedione scaffold is known for its broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Quinolinedione, 2-methyl- typically involves the modification of quinoline derivatives. One common method includes the oxidation of 2-methylquinoline using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds through the formation of intermediate quinoline-N-oxide, which is further oxidized to yield the desired quinolinedione .
Industrial Production Methods: Industrial production of 5,8-Quinolinedione, 2-methyl- may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and controlled oxidation. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions:
Oxidation: 5,8-Quinolinedione, 2-methyl- can undergo further oxidation to form more complex quinoline derivatives.
Reduction: The compound can be reduced to form hydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitro groups.
Major Products Formed:
Oxidation Products: Higher quinoline derivatives.
Reduction Products: Hydroquinoline derivatives.
Substitution Products: Halogenated or nitro-substituted quinoline derivatives.
科学的研究の応用
Chemistry: 5,8-Quinolinedione, 2-methyl- is used as a building block in the synthesis of various bioactive molecules. Its unique structure allows for the creation of diverse quinoline-based compounds with potential therapeutic applications .
Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antifungal properties. It is used in the development of new drugs targeting specific biological pathways .
Medicine: In medicinal chemistry, 5,8-Quinolinedione, 2-methyl- is explored for its potential as an anticancer agent. Its ability to inhibit certain enzymes and interfere with cellular processes makes it a promising candidate for cancer therapy .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用機序
The biological activity of 5,8-Quinolinedione, 2-methyl- is largely attributed to its ability to form reactive oxygen species (ROS) and induce oxidative stress in cells. This leads to the activation of apoptotic pathways and cell death. The compound targets enzymes such as nicotinamide adenine dinucleotide phosphate (NADP) or NADPH-dependent quinone oxidoreductase (NQO1), which play a crucial role in cellular redox balance .
類似化合物との比較
6,7-Dichloro-5,8-Quinolinedione: Similar in structure but with chlorine atoms at positions 6 and 7.
5,8-Isoquinolinedione: An isomer with a different arrangement of the quinoline ring.
Naphthoquinone Derivatives: Compounds with a naphthalene ring system instead of quinoline.
Uniqueness: 5,8-Quinolinedione, 2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at position 2 enhances its reactivity and biological activity compared to other quinolinedione derivatives .
特性
IUPAC Name |
2-methylquinoline-5,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c1-6-2-3-7-8(12)4-5-9(13)10(7)11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRKLPUYGHMXDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60327760 | |
| Record name | 5,8-Quinolinedione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90800-33-2 | |
| Record name | 5,8-Quinolinedione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60327760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Oxo-1,4-dihydro-7H-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid](/img/structure/B3360940.png)
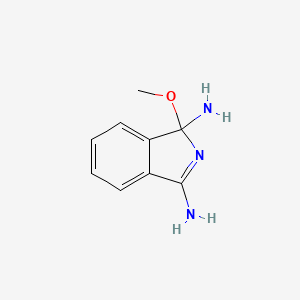
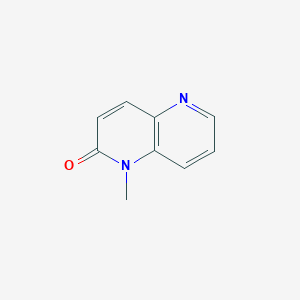
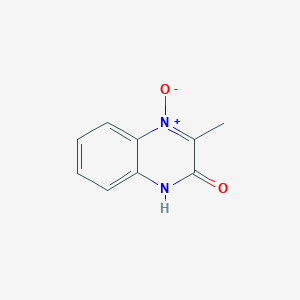
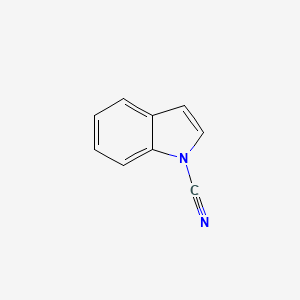
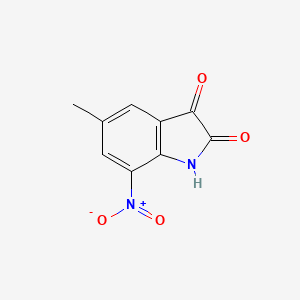
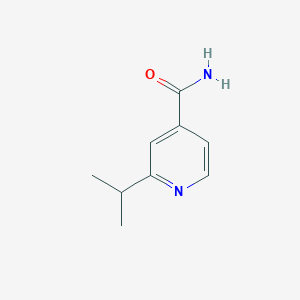
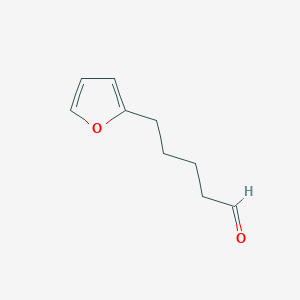

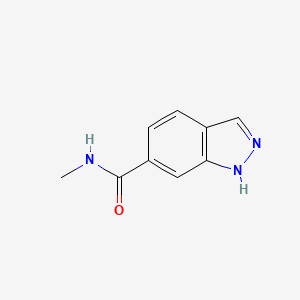
![2H-Pyrido[3,4-d][1,3]oxazin-2-one, 1,4-dihydro-1,8-dimethyl-](/img/structure/B3361000.png)
